Bet-bay 002

Description

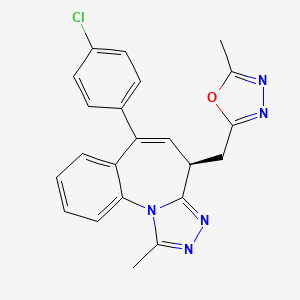

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[(4R)-6-(4-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-4-yl]methyl]-5-methyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN5O/c1-13-24-27-22-16(12-21-26-25-14(2)29-21)11-19(15-7-9-17(23)10-8-15)18-5-3-4-6-20(18)28(13)22/h3-11,16H,12H2,1-2H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYIAWHWIUZNSD-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=CC=CC=C3C(=CC2CC4=NN=C(O4)C)C5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C2N1C3=CC=CC=C3C(=C[C@H]2CC4=NN=C(O4)C)C5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bet-bay 002: A Technical Overview of a Potent BET Bromodomain Inhibitor

For Research, Scientific, and Drug Development Professionals

Abstract

Bet-bay 002, also known as BAY 1238097, is a potent, small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial epigenetic readers. By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, this compound disrupts the transcriptional activation of key oncogenes and pro-inflammatory genes. Preclinical studies have demonstrated its efficacy in various cancer models, including multiple myeloma, lymphoma, melanoma, and lung cancer, both as a single agent and in combination with other targeted therapies. This document provides a comprehensive technical guide on this compound, summarizing its mechanism of action, preclinical data, and relevant experimental methodologies.

Core Properties of this compound

| Property | Value | Reference |

| Compound Name | This compound | [1] |

| Alternative Name | BAY 1238097 | [2][3][4] |

| CAS Number | 1588521-78-1 | |

| Molecular Formula | C22H18ClN5O | |

| Molecular Weight | 403.86 g/mol | |

| Mechanism of Action | BET Bromodomain Inhibitor | [2][5] |

| Target | BRD4 and other BET family proteins | [1] |

Preclinical Efficacy

In Vitro Anti-proliferative Activity

This compound has demonstrated potent anti-proliferative effects across a wide range of hematological and solid tumor cell lines.

| Cancer Type | Cell Lines | IC50 (Median) | Notes | Reference |

| Lymphoma | Large panel of lymphoma-derived cell lines | 70 - 208 nmol/L | Activity was higher in B-cell lymphomas than in T-cell lymphomas. | [2][4] |

| Lung Cancer | KRAS mutant NSCLC and SCLC models | < 1 µM | Down-regulation of c-Myc protein expression was observed. | [3] |

| Melanoma | BRAF wild-type and mutant models | Not specified | Effective in both BRAF wild-type and mutant cell lines. | [3] |

In Vivo Antitumor Activity

In vivo studies in various xenograft and syngeneic models have confirmed the significant antitumor efficacy of this compound.

| Cancer Model | Dosing and Schedule | Efficacy (Tumor Growth Inhibition) | Reference |

| Diffuse Large B-cell Lymphoma | Not specified | Strong anti-tumor efficacy as a single agent. | [2] |

| Melanoma (B16/F10 syngeneic model) | 15 mg/kg, p.o., qd | T/C of 31% on day 12. | [6] |

| Melanoma (LOX-IMVI model in SCID mice) | 15 mg/kg, p.o., qd or 45 mg/kg, q3d | T/C of 10% and 13% respectively on day 12. | [3] |

| Non-Small Cell Lung Cancer (NCI-H1373) | 12 mg/kg, p.o., daily | T/C of 16% at day 15. | [3] |

| Small Cell Lung Cancer (NCI-H526) | 10 mg/kg, p.o., daily | T/C of 7% on day 21. | [3] |

Mechanism of Action and Signaling Pathways

This compound functions by competitively inhibiting the binding of BET proteins (primarily BRD2, BRD3, BRD4, and BRDT) to acetylated lysine residues on histone tails. This disrupts the formation of transcriptional machinery at super-enhancers, leading to the downregulation of key oncogenes and pro-inflammatory cytokines. Gene expression profiling has revealed that this compound targets several critical signaling pathways.[2]

Inhibition of Oncogene Transcription

Figure 1. Mechanism of this compound in inhibiting oncogene transcription.

Modulation of Inflammatory Signaling

Figure 2. this compound modulation of pro-inflammatory signaling pathways.

Experimental Protocols

The following are generalized methodologies based on the preclinical studies of this compound (BAY 1238097).

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with increasing concentrations of this compound for 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization buffer (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.[4]

In Vivo Tumor Xenograft Studies

-

Cell Implantation: Human tumor cells are subcutaneously implanted into immunocompromised mice (e.g., SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Randomization and Treatment: Mice are randomized into vehicle control and treatment groups. This compound is administered orally at specified doses and schedules.

-

Tumor Measurement: Tumor volume is measured periodically using calipers.

-

Data Analysis: The tumor growth inhibition is calculated as the percentage of the treated/control (T/C) tumor volumes at the end of the study.[3][6]

Gene Expression Analysis

-

Cell Treatment and RNA Extraction: Cells are treated with this compound for a specified duration, followed by total RNA extraction.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into cDNA.

-

Quantitative PCR (qPCR) or Microarray/RNA-seq: Gene expression levels of target genes (e.g., MYC, HEXIM1) are quantified using qPCR or comprehensive transcriptomic analysis is performed using microarrays or RNA sequencing.[2][3]

Figure 3. General experimental workflow for preclinical evaluation of this compound.

Conclusion

This compound is a promising BET inhibitor with robust preclinical activity in a variety of cancer models. Its mechanism of action, centered on the epigenetic downregulation of key oncogenes and inflammatory pathways, provides a strong rationale for its clinical development, both as a monotherapy and in combination with other anti-cancer agents. Further investigation into its clinical safety and efficacy is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

The Core Target Profile of BET-BAY-002: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target proteins of BET-BAY-002, a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document collates available quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways affected by this compound.

Primary Target Proteins: The BET Family

BET-BAY-002 is a small molecule inhibitor that targets the BET family of epigenetic "reader" proteins.[1][2][3][4] These proteins play a crucial role in the regulation of gene transcription and are implicated in a variety of diseases, including cancer and viral infections. The primary targets within this family are:

-

BRD2 (Bromodomain-containing protein 2)

-

BRD3 (Bromodomain-containing protein 3)

-

BRD4 (Bromodomain-containing protein 4)

-

BRDT (Bromodomain testis-specific protein)

BET proteins contain two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction tethers them to chromatin, where they recruit transcriptional machinery to regulate the expression of key genes involved in cell cycle progression and oncogenesis. BET inhibitors like BET-BAY-002 function by competitively occupying the acetyl-lysine binding pocket of the bromodomains, thereby preventing their interaction with chromatin and disrupting downstream gene expression.[5]

Quantitative Binding Affinity

While comprehensive quantitative data for BET-BAY-002 across all BET family members is not extensively detailed in publicly available literature, its high potency is established. The primary reported binding affinity is for BRD4.

Table 1: Reported Binding Affinity for BET-BAY-002

| Target Protein | Binding Affinity (nM) | Assay Type/Metric |

| BRD4 | 21 | Not Specified |

Source: ResearchGate Abstract 4749[6]

To provide a broader context for the potency of pan-BET inhibitors, the following table includes binding data for other well-characterized compounds in this class.

Table 2: Comparative Binding Affinities of Selected Pan-BET Inhibitors

| Compound | Target | IC50 / Kd (nM) |

| (+)-JQ1 | BRD4 (BD1) | ~50 (IC50) |

| I-BET762 | BRD2/3/4 | 32.5-42.5 (IC50) |

| PLX51107 | BRD2 (BD1) | 1.6 (Kd) |

| BRD3 (BD1) | 2.1 (Kd) | |

| BRD4 (BD1) | 1.7 (Kd) | |

| BRDT (BD1) | 5.0 (Kd) | |

| BET-IN-27 | BRD4 (BD2) | 3.3 (IC50) |

| BRD4 (BD1) | 3.4 (IC50) | |

| BRD2 (BD1) | 4.1 (IC50) | |

| BRD3 (BD1) | 20.4 (IC50) | |

| BRDT (BD1) | 42.0 (IC50) |

Sources: MedChemExpress, TargetMol Chemicals[7][8]

Mechanism of Action and Core Signaling Pathways

BET-BAY-002 exerts its effects by disrupting the transcriptional regulation of key oncogenes and host factors involved in disease. The following diagrams illustrate the core signaling pathways modulated by this inhibitor.

Inhibition of c-MYC and NF-κB Signaling in Cancer

In many cancers, including multiple myeloma, BET proteins, particularly BRD4, are critical for the expression of the proto-oncogene c-MYC.[5] By displacing BRD4 from the c-MYC promoter and enhancer regions, BET-BAY-002 leads to the downregulation of c-MYC transcription, resulting in cell cycle arrest and apoptosis. BET inhibitors can also impact the NF-κB pathway, which is often dysregulated in cancer.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. dbaitalia.it [dbaitalia.it]

- 4. mybiosource.com [mybiosource.com]

- 5. BET inhibitor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. BET inhibitors | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 8. bet — TargetMol Chemicals [targetmol.com]

An In-depth Technical Guide to BAY-8002: A Potent Dual MCT1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive scientific literature review of BAY-8002, a potent and orally bioavailable dual inhibitor of Monocarboxylate Transporter 1 (MCT1) and Monocarboxylate Transporter 2 (MCT2). This document summarizes key preclinical data, details experimental methodologies, and visualizes the compound's mechanism of action and associated biological pathways.

Core Mechanism of Action

BAY-8002 is a selective inhibitor of MCT1 and MCT2, which are crucial transporters for the cellular import and export of monocarboxylates such as lactate and pyruvate.[1][2] In the tumor microenvironment, many cancer cells exhibit high rates of glycolysis, leading to the production of large amounts of lactate (the Warburg effect).[3] MCT1 and MCT4 are the primary transporters responsible for lactate efflux, preventing intracellular acidification and maintaining the high glycolytic rate necessary for tumor cell proliferation and survival.[1]

BAY-8002 potently inhibits the bidirectional transport of lactate through MCT1 and MCT2.[1][4] This blockade leads to the intracellular accumulation of lactate, a subsequent decrease in intracellular pH, and the suppression of glycolysis.[5] The resulting metabolic stress ultimately inhibits the growth of cancer cells that are dependent on MCT1 for lactate transport.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for BAY-8002 in preclinical studies.

Table 1: In Vitro Inhibitory Activity of BAY-8002

| Target | Species | Assay System | IC₅₀ (nM) | Reference |

| MCT1 | Human (DLD-1 cells) | ¹⁴C-Lactate Uptake | 8 | |

| MCT1 | Rat (C6 cells) | ¹⁴C-Lactate Uptake | 3 | |

| MCT1 | Mouse (4T1 cells) | ¹⁴C-Lactate Uptake | 12 | |

| MCT1 | Human (recombinant) | Xenopus laevis oocytes | 1 | |

| MCT2 | Human (recombinant) | Xenopus laevis oocytes | 5 | |

| MCT4 | Human (recombinant) | Xenopus laevis oocytes | >500 | |

| Cellular Activity | Human (DLD-1 cells) | SNARF-5 Fluorescence Change | 85 | [5][6][7] |

Table 2: In Vivo Efficacy of BAY-8002 in a Raji Burkitt Lymphoma Xenograft Model

| Dosage | Administration Route | Dosing Schedule | Outcome | Reference |

| 80 mg/kg | Oral (p.o.) | Twice daily | Significant tumor growth inhibition | [5][6] |

| 160 mg/kg | Oral (p.o.) | Twice daily | Significant tumor growth inhibition | [5][6] |

Key Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the characterization of BAY-8002.

MCT1/4 Lactate Transport Measurement based on pH-dependent SNARF-5 Fluorescence

-

Objective: To measure the inhibition of lactate import and subsequent intracellular acidification.

-

Cell Lines: MCT1-expressing DLD-1 cells and MCT4-expressing EVSA-T cells.

-

Protocol:

-

Cells are seeded in 96-well plates and incubated overnight.

-

The cells are loaded with the pH-sensitive fluorescent dye SNARF-5.

-

Cells are washed and incubated with varying concentrations of BAY-8002.

-

Lactate is added to the wells to initiate lactate import.

-

The change in intracellular pH is measured by detecting the fluorescence of SNARF-5. A decrease in fluorescence indicates intracellular acidification due to lactate import.

-

IC₅₀ values are calculated based on the concentration-dependent inhibition of the fluorescence change.[4]

-

¹⁴C-Lactate Uptake Assay

-

Objective: To directly measure the inhibition of lactate transport into cells.

-

Cell Lines: MCT1-expressing DLD-1 cells and MCT4-expressing EVSA-T cells.[4]

-

Protocol:

-

Cells are seeded in 96-well plates.

-

Cells are incubated with varying concentrations of BAY-8002.

-

A solution containing ¹⁴C-labeled L-lactate is added to the wells.

-

After a defined incubation period, the uptake of ¹⁴C-Lactate is stopped by washing the cells with ice-cold buffer.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

IC₅₀ values are determined by quantifying the reduction in ¹⁴C-Lactate uptake at different inhibitor concentrations.[4]

-

Xenopus laevis Oocyte Expression System

-

Objective: To determine the inhibitory activity of BAY-8002 on specific human MCT isoforms recombinantly expressed in a clean system.

-

Protocol:

-

cRNA for human MCT1, MCT2, or MCT4 is injected into Xenopus laevis oocytes.

-

After a period of protein expression, oocytes are incubated with varying concentrations of BAY-8002.

-

The uptake of ¹⁴C-L-lactate is measured as described in the cellular assay.

-

This method allows for the determination of isoform-specific IC₅₀ values.[4]

-

In Vivo Tumor Xenograft Study

-

Objective: To evaluate the anti-tumor efficacy of BAY-8002 in a living organism.

-

Animal Model: Immunocompromised mice (e.g., SCID mice) bearing tumors from a human cancer cell line (e.g., Raji Burkitt's lymphoma).[5]

-

Protocol:

-

Tumor cells are injected subcutaneously into the mice.

-

Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

-

BAY-8002 is administered orally at specified doses and schedules (e.g., 80 or 160 mg/kg, twice daily).[5][6]

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors may be excised for further analysis, such as measuring intratumor lactate levels.[5]

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of BAY-8002 and a typical experimental workflow.

Caption: Mechanism of action of BAY-8002.

References

- 1. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BAY-8002 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Effects of Lactate Transport Inhibition by AZD3965 in Muscle-Invasive Urothelial Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

In-Depth Technical Guide: Discovery and Development of Bet-bay 002 (BAY 1238097)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bet-bay 002, also known as BAY 1238097, is a potent and highly selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins. Developed by Bayer, this compound was investigated for its therapeutic potential in various malignancies, particularly hematological cancers like lymphoma and multiple myeloma, as well as solid tumors such as melanoma and lung cancer. As an epigenetic modulator, this compound targets key drivers of oncogene transcription, representing a promising therapeutic strategy. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, presenting available quantitative data, detailed experimental protocols, and visualizations of its mechanism and development workflow.

Core Concepts and Mechanism of Action

This compound functions by competitively binding to the acetylated lysine recognition motifs within the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT). This action displaces BET proteins from chromatin, thereby preventing the recruitment of the transcriptional machinery necessary for the expression of key oncogenes and growth-promoting genes. A primary target of this inhibition is the MYC oncogene, a critical driver in many cancers. Additionally, this compound has been shown to modulate several signaling pathways integral to cancer cell proliferation and survival, including the NF-κB, TLR, and JAK/STAT pathways, as well as genes regulated by the E2F1 transcription factor.[1]

dot digraph "Bet-bay_002_Mechanism_of_Action" { graph [splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fixedsize=true, width=2.5, height=0.8]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];

// Nodes bet_bay_002 [label="this compound (BAY 1238097)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; bet_proteins [label="BET Proteins (BRD2, BRD3, BRD4)", fillcolor="#F1F3F4", fontcolor="#202124"]; acetylated_histones [label="Acetylated Histones on Chromatin", fillcolor="#FBBC05", fontcolor="#202124"]; transcriptional_machinery [label="Transcriptional Machinery (e.g., P-TEFb)", fillcolor="#F1F3F4", fontcolor="#202124"]; oncogenes [label="Oncogene Transcription\n(e.g., MYC, BCL2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; proliferation [label="Tumor Cell Proliferation\n& Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; nf_kb [label="NF-κB Signaling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; jak_stat [label="JAK/STAT Signaling", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges bet_bay_002 -> bet_proteins [label="Inhibits Binding", dir=forward, style=dashed, color="#EA4335"]; acetylated_histones -> bet_proteins [label="Recruits", dir=forward]; bet_proteins -> transcriptional_machinery [label="Recruits", dir=forward]; transcriptional_machinery -> oncogenes [label="Activates", dir=forward]; oncogenes -> proliferation [label="Drives", dir=forward]; bet_proteins -> nf_kb [label="Regulates", dir=forward]; bet_proteins -> jak_stat [label="Regulates", dir=forward];

{rank=same; bet_bay_002; acetylated_histones} {rank=same; bet_proteins} {rank=same; transcriptional_machinery} {rank=same; oncogenes; nf_kb; jak_stat} {rank=same; proliferation} } digraph "Bet-bay_002_Development_Workflow" { graph [fontname="Arial", fontsize=12, rankdir=TB]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fixedsize=true, width=2.5, height=1.0]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];

// Nodes discovery [label="Lead Identification\n(this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; in_vitro [label="In Vitro Studies\n(Cell Line Profiling)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; in_vivo [label="Preclinical In Vivo Models\n(Xenografts)", fillcolor="#34A853", fontcolor="#FFFFFF"]; phase1 [label="Phase I Clinical Trial\n(NCT02369029)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; termination [label="Trial Termination\n(Toxicity)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges discovery -> in_vitro [label="IC50 Determination"]; in_vitro -> in_vivo [label="Efficacy & PD"]; in_vivo -> phase1 [label="Safety & PK/PD"]; phase1 -> termination [label="DLTs Observed"]; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 10px; }

Figure 1: Mechanism of Action of this compound.Figure 2: Development Workflow of this compound.Quantitative Data Summary

The preclinical and clinical development of this compound generated quantitative data on its potency, efficacy, and pharmacokinetic profile.

In Vitro Anti-proliferative Activity

This compound demonstrated potent anti-proliferative effects across a range of lymphoma-derived cell lines.

| Cell Line Type | IC50 Range (nmol/L) |

| Lymphoma Cell Line Panel | 70 - 208[1] |

In Vivo Preclinical Efficacy

The anti-tumor activity of this compound was evaluated in various xenograft models. Efficacy is presented as the ratio of tumor growth in the treated group to the control group (T/C), where a lower percentage indicates greater anti-tumor activity.

| Tumor Model | Animal Model | Dosing Schedule | T/C (%) |

| B16/F10 Syngeneic Melanoma | C57BL/6 Mice | 15 mg/kg, p.o., qd | 31 |

| Dacarbazine-Resistant Patient-Derived Melanoma | Not Specified | Not Specified | 39 |

| LOX-IMVI Human Melanoma | SCID Mice | 15 mg/kg, p.o., qd | 10 |

| LOX-IMVI Human Melanoma | SCID Mice | 45 mg/kg, p.o., q3d | 13 |

| NCI-H526 SCLC Xenograft | Not Specified | 10 mg/kg, p.o., qd | 7 |

| MOLP-8 Multiple Myeloma | Not Specified | 10 mg/kg over 14 days | 3[2] |

| NCI-H929 Multiple Myeloma | Not Specified | 12 mg/kg for 9 days | 19[2] |

Phase I Clinical Trial Pharmacokinetics

A first-in-human Phase I study (NCT02369029) was conducted in patients with advanced refractory malignancies. The study was terminated early due to toxicity, but pharmacokinetic data indicated a linear dose response.[3]

| Dose Level (mg/week) | Number of Patients | Key Observation |

| 10 | 3 | Linear dose response in AUC and Cmax[4] |

| 40 | 3 | Linear dose response in AUC and Cmax[4] |

| 80 | 2 | Dose-Limiting Toxicities (DLTs) observed[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are the protocols for key experiments in the development of this compound.

In Vitro Cell Proliferation Assay

-

Cell Lines: A panel of lymphoma-derived cell lines was used.

-

Culture Conditions: Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and cultured at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells were seeded in 96-well plates and treated with a concentration range of this compound.

-

Assay: Cell viability was assessed after a defined incubation period (e.g., 72 hours) using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, which measures metabolic activity or ATP levels, respectively, as an indicator of the number of viable cells.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., SCID or nude mice) or syngeneic models (e.g., C57BL/6) were used.

-

Tumor Implantation: Human cancer cell lines (e.g., LOX-IMVI melanoma) or patient-derived tumor fragments were implanted subcutaneously into the flanks of the mice.

-

Treatment: Once tumors reached a predetermined size (e.g., 100-200 mm³), animals were randomized into treatment and control groups. This compound was administered orally (p.o.) according to the specified dosing schedule.

-

Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width²)/2.

-

Efficacy Endpoint: The primary endpoint was tumor growth inhibition, expressed as the T/C ratio. Animal body weight and general health were monitored as indicators of toxicity.

Phase I Clinical Trial (NCT02369029)

-

Study Design: This was an open-label, non-randomized, multicenter, dose-escalation study.

-

Patient Population: Patients with histologically or cytologically confirmed advanced refractory malignancies for whom standard therapy was not available or suitable.

-

Dosing: this compound was administered orally twice weekly in 21-day cycles, starting at a dose of 10 mg/week.

-

Study Objectives: The primary objectives were to assess the safety and tolerability of this compound and to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D). Secondary objectives included characterization of the pharmacokinetic and pharmacodynamic profiles.

-

Pharmacokinetic Sampling: Blood samples were collected at predefined time points after drug administration to determine plasma concentrations of this compound.

-

Pharmacodynamic Biomarkers: Expression levels of MYC and HEXIM1 were measured in patient samples as indicators of target engagement.[4]

Conclusion

This compound (BAY 1238097) is a well-characterized BET inhibitor with a clear mechanism of action and demonstrated preclinical efficacy in various cancer models. Its development program highlighted the therapeutic potential of targeting epigenetic readers in oncology. However, the first-in-human Phase I trial was prematurely terminated due to unexpected severe toxicities, precluding the determination of a therapeutic window. The data and protocols outlined in this guide provide a comprehensive technical overview of the development of this compound, offering valuable insights for researchers and drug developers in the field of epigenetic cancer therapy.

References

- 1. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ora.ox.ac.uk [ora.ox.ac.uk]

Unveiling BET-BAY-002: A Technical Deep Dive into the Preclinical Anti-Cancer Activity of a Novel BET Inhibitor

For Immediate Release

This whitepaper provides a comprehensive technical overview of the preclinical data and mechanism of action for BET-BAY-002, a potent bromodomain and extra-terminal (BET) inhibitor investigated for its therapeutic potential in oncology. Emerging evidence, primarily from preclinical studies of its likely identical counterpart, BAY 1238097, demonstrates significant anti-tumor activity across a range of hematological malignancies and solid tumors. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and mechanistic insights to facilitate further investigation and development in the field of epigenetic cancer therapy.

Executive Summary

BET-BAY-002, believed to be an early designation for the Bayer compound BAY 1238097, is a selective inhibitor of the BET family of proteins, with a pronounced affinity for BRD4.[1][2] By competitively binding to the acetylated lysine recognition motifs of BET bromodomains, the compound disrupts the interaction between BET proteins and histones, leading to altered chromatin remodeling and the suppression of key oncogenic transcriptional programs.[3] Preclinical investigations have demonstrated its ability to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis in various cancer models. Notably, the compound has shown robust in vivo efficacy in xenograft models of acute myeloid leukemia (AML), multiple myeloma (MM), lymphoma, melanoma, and lung cancer.[1][4][5] The primary mechanism of action is attributed to the downregulation of the MYC oncogene and its downstream targets.[1][2] A Phase I clinical trial for BAY 1238097 was initiated but was terminated early due to unexpected toxicity, highlighting the need for further research into the therapeutic window and safety profile of this class of inhibitors.

Core Mechanism of Action

BET-BAY-002 functions as a competitive inhibitor of the bromodomains of BET proteins, which act as "readers" of epigenetic marks. These proteins, particularly BRD4, play a crucial role in recruiting the transcriptional machinery to promoters and enhancers of target genes, including prominent oncogenes like c-Myc.

By occupying the acetyl-lysine binding pockets of BET bromodomains, BET-BAY-002 displaces these proteins from chromatin.[3] This leads to a reduction in the transcription of genes essential for tumor cell proliferation and survival. A key downstream effect is the profound suppression of c-Myc expression, a central regulator of cell growth, metabolism, and apoptosis.[1][2] Additionally, studies on BAY 1238097 have shown an upregulation of HEXIM1, a negative regulator of transcription, and modulation of the NFKB/TLR/JAK/STAT signaling pathways.[4][5]

Quantitative Preclinical Data

The following tables summarize the in vitro and in vivo activity of BAY 1238097, the presumed identical compound to BET-BAY-002.

In Vitro Activity

| Assay Type | Target/Cell Line | IC50/GI50 (nM) | Reference |

| TR-FRET | BRD4 (BD1) | < 100 | [1] |

| TR-FRET | BRD4 (BD1) | 47 | [2] |

| TR-FRET | BRD4 (BD2) | 295 | [2] |

| NanoBRET | BRD4 / Histone H4 | 63 - 65 | [1][2] |

| NanoBRET | BRD3 / Histone H4 | 294 - 609 | [1][2] |

| NanoBRET | BRD2 / Histone H4 | 642 - 2430 | [1][2] |

| Cell Proliferation | Lymphoma Cell Lines (Median) | 70 - 208 | [4] |

| Cell Proliferation | Melanoma Cell Lines | < 500 | [2] |

| Cell Proliferation | Lung Cancer Cell Lines | < 1000 | [5] |

In Vivo Efficacy

| Cancer Model | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (T/C %) | Reference |

| Acute Myeloid Leukemia (AML) | THP-1, MOLM-13, KG-1 | Not specified | 13 - 20 | [1] |

| Multiple Myeloma (MM) | MOLP-8 | 10 mg/kg, p.o., qd, 14 days | 3 | [1] |

| Multiple Myeloma (MM) | NCI-H929 | 12 mg/kg, p.o., qd, 9 days | 19 | [1] |

| Melanoma (BRAF wild-type) | Patient-Derived | 7.5 mg/kg, p.o., qd | 39 | [2] |

| Melanoma | B16/F10 Syngeneic | 15 mg/kg, p.o., qd | 31 | [5] |

| Melanoma | LOX-IMVI | 15 mg/kg, p.o., qd or 45 mg/kg, q3d | 10 - 13 | [5] |

| Small Cell Lung Cancer (SCLC) | NCI-H526 | 10 mg/kg, p.o., qd | 7 | [5] |

| Non-Small Cell Lung Cancer (NSCLC) | NCI-H1373 | 12 mg/kg, p.o., qd | 16 | [5] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of BAY 1238097.

TR-FRET Biochemical Assay

This assay quantifies the binding of the inhibitor to the BET bromodomains.

-

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the proximity of two fluorophores. A donor fluorophore (e.g., Europium) on the bromodomain and an acceptor fluorophore on a ligand (e.g., an acetylated histone peptide) will generate a FRET signal when in close proximity. The inhibitor displaces the ligand, leading to a decrease in the FRET signal.

-

Protocol Outline:

-

Recombinant BRD4 bromodomain 1 (BD1) is incubated with an acetylated peptide derived from histone H4.

-

Serial dilutions of BET-BAY-002 are added to the wells of a microplate.

-

The reaction is allowed to reach equilibrium.

-

The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

NanoBRET Cellular Assay

This assay measures the target engagement of the inhibitor in living cells.

-

Principle: NanoBRET (Bioluminescence Resonance Energy Transfer) utilizes a NanoLuc luciferase-tagged BET protein (energy donor) and a fluorescently labeled histone H4 (energy acceptor). Inhibition of the interaction by a cell-permeable compound reduces the BRET signal.

-

Protocol Outline:

-

Cells are transiently transfected with plasmids encoding the NanoLuc-BET fusion protein and a HaloTag-Histone H4 fusion protein.

-

The HaloTag is labeled with a cell-permeable fluorescent ligand.

-

Cells are plated in a 96-well plate and treated with serial dilutions of BET-BAY-002.

-

The NanoLuc substrate is added, and both donor and acceptor emission signals are measured.

-

The BRET ratio is calculated, and IC50 values are determined.

-

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the impact of the inhibitor on cell viability.

-

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Protocol Outline:

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of BET-BAY-002 for a defined period (e.g., 72 hours).

-

MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan formation.

-

A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

-

The absorbance is measured at approximately 570 nm using a microplate reader.

-

GI50 (concentration for 50% growth inhibition) values are calculated.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine if the inhibitor prevents the binding of BET proteins to specific gene regulatory regions.

-

Principle: Proteins are cross-linked to DNA in intact cells. The chromatin is then sheared, and an antibody specific to the protein of interest (e.g., BRD4) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and quantified by qPCR or sequencing.

-

Protocol Outline:

-

Cells are treated with BET-BAY-002 or vehicle control.

-

Proteins and DNA are cross-linked with formaldehyde.

-

Cells are lysed, and the chromatin is fragmented by sonication.

-

An antibody against BRD4 is used to immunoprecipitate the chromatin complexes.

-

The cross-links are reversed, and the DNA is purified.

-

Quantitative PCR (qPCR) is performed using primers specific for the regulatory regions of the c-Myc gene to quantify the amount of immunoprecipitated DNA. A reduction in the amount of amplified DNA in the inhibitor-treated sample indicates displacement of BRD4 from the c-Myc gene.

-

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of the inhibitor in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

-

Protocol Outline:

-

Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously injected with a suspension of human cancer cells (e.g., MOLM-13, LOX-IMVI).

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into vehicle control and treatment groups.

-

BET-BAY-002 is administered orally (p.o.) at a specified dose and schedule.

-

Tumor volume is measured regularly (e.g., twice weekly) with calipers.

-

Animal body weight and general health are monitored as indicators of toxicity.

-

At the end of the study, the tumor-to-control (T/C) ratio is calculated to determine efficacy.

-

Signaling Pathways and Logical Relationships

The primary signaling pathway affected by BET-BAY-002 is the transcriptional regulation of oncogenes driven by BRD4. The logical relationship of its action flows from direct target engagement to broad downstream effects on gene expression and cellular phenotype.

Conclusion and Future Directions

The preclinical data for BET-BAY-002 (BAY 1238097) strongly support its role as a potent and selective inhibitor of the BET family of proteins, with significant anti-tumor activity in a variety of cancer models. Its mechanism of action, centered on the disruption of BRD4-mediated transcription of oncogenes like c-Myc, provides a solid rationale for its therapeutic potential. However, the early termination of its Phase I clinical trial due to toxicity underscores the challenges in translating the preclinical efficacy of BET inhibitors into safe and effective clinical treatments.

Future research should focus on several key areas:

-

Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to treatment and least likely to experience severe toxicity.

-

Combination Therapies: Exploring synergistic combinations with other anti-cancer agents to enhance efficacy and potentially reduce the required dose, thereby mitigating toxicity.

-

Next-Generation Inhibitors: Designing novel BET inhibitors with improved selectivity or different pharmacokinetic and pharmacodynamic properties to widen the therapeutic window.

This technical guide serves as a foundational resource for the scientific community to build upon the existing knowledge of BET-BAY-002 and to continue the exploration of BET inhibition as a promising strategy in cancer therapy.

References

Methodological & Application

Application Notes and Protocols for the Experimental Compound Bet-bay 002

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the experimental BET (Bromodomain and Extraterminal domain) inhibitor, Bet-bay 002, a potent compound that has demonstrated efficacy in preclinical models of multiple myeloma. The following information is intended to guide researchers in designing and executing experiments to evaluate the biological activity of this compound.

Quantitative Data Summary

This compound is a potent inhibitor of the BET family of proteins, which are critical regulators of gene transcription. Its inhibitory activity and binding affinity have been characterized against several key BET proteins.

| Target | Assay Type | Value | Reference |

| BRD2 BD1 | IC50 | 7 nM | [1] |

| BRD3 BD1 | IC50 | 3 nM | [1] |

| BRD4 BD1 | IC50 | 3 nM | [1] |

| BRD2 BD2 | IC50 | 7 nM | [1] |

| BRD3 BD2 | IC50 | 7 nM | [1] |

| BRD4 BD2 | IC50 | 7 nM | [1] |

| BRD4 | Binding Affinity (Kd) | 21 nM | [2] |

Signaling Pathway

This compound functions by competitively binding to the acetyl-lysine recognition pockets of BET proteins, primarily BRD4. This prevents the recruitment of transcriptional machinery to chromatin, leading to the downregulation of key oncogenes, most notably c-MYC, which is a critical driver of proliferation and survival in many cancers, including multiple myeloma.

Caption: BET Inhibition Signaling Pathway by this compound.

Experimental Protocols

The following protocols are adapted from studies on the well-characterized BET inhibitor, JQ1, and can be used as a starting point for experiments with this compound. Optimization may be required for specific cell lines and experimental conditions.

Cell Culture of Multiple Myeloma Cells

This protocol provides general guidelines for the culture of human multiple myeloma cell lines.

Materials:

-

Human multiple myeloma cell lines (e.g., MM.1S, RPMI-8226, U266)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

L-Glutamine

-

Phosphate Buffered Saline (PBS)

-

Trypan Blue solution

-

Hemocytometer or automated cell counter

-

Incubator (37°C, 5% CO2)

Procedure:

-

Culture multiple myeloma cells in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Monitor cell density and viability regularly using a hemocytometer and Trypan Blue exclusion.

-

Subculture cells every 2-3 days to maintain a density between 0.5 x 10^6 and 2 x 10^6 cells/mL.

-

For experiments, harvest cells in the logarithmic growth phase.

Caption: Workflow for Multiple Myeloma Cell Culture.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of this compound on the metabolic activity and viability of multiple myeloma cells.

Materials:

-

Multiple myeloma cells

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.

-

Allow cells to adhere and stabilize for 24 hours.

-

Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM). Include a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol outlines the use of flow cytometry to quantify apoptosis and necrosis in multiple myeloma cells treated with this compound.

Materials:

-

Multiple myeloma cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.

-

Harvest the cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

Western Blotting for c-MYC Downregulation

This protocol details the procedure to detect changes in c-MYC protein expression in multiple myeloma cells following treatment with this compound.

Materials:

-

Multiple myeloma cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against c-MYC

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat multiple myeloma cells with this compound for the desired time points (e.g., 6, 12, 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

Caption: Western Blotting Workflow for c-MYC Detection.

In Vivo Efficacy in a Multiple Myeloma Xenograft Model

This protocol provides a general framework for evaluating the in vivo anti-tumor activity of this compound in a mouse xenograft model of multiple myeloma. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG mice)

-

Multiple myeloma cell line (e.g., MM.1S, RPMI-8226)

-

Matrigel

-

This compound

-

Vehicle control (e.g., a solution of DMSO, Tween 80, and saline)

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Subcutaneously inject a suspension of multiple myeloma cells mixed with Matrigel into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. Administer the vehicle to the control group.

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

References

Application Notes and Protocols for Bet-bay 002 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of Bet-bay 002, a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document includes detailed protocols for assessing the compound's biochemical and cellular activity, as well as its effects on downstream target gene expression.

Introduction to this compound

This compound is a small molecule inhibitor targeting the acetyl-lysine binding pockets of BET bromodomains, particularly BRD4.[1][2] By competitively binding to these domains, this compound displaces BET proteins from chromatin, leading to the transcriptional downregulation of key oncogenes such as MYC and anti-apoptotic factors like BCL2.[3] This mechanism of action makes this compound a promising candidate for therapeutic development in various cancers, including multiple myeloma.[4][5] The S-enantiomer of this compound has demonstrated potent anti-proliferative activity in cancer cell lines.[6]

Data Presentation

The following tables summarize the in vitro activity of the S-enantiomer of this compound in various cancer cell lines.

Table 1: Anti-proliferative Activity of this compound S-enantiomer

| Cell Line | Cancer Type | Assay | Incubation Time (hrs) | IC50 (µM) |

| LAPC4 | Prostate Cancer | AlamarBlue | 96 | 0.04[6] |

| MOLM-13 | Acute Myeloid Leukemia | AlamarBlue | 96 | 0.12[6] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its in vitro characterization.

Caption: this compound signaling pathway.

Caption: Experimental workflow for this compound.

Experimental Protocols

BRD4 Bromodomain Binding Assay (AlphaLISA)

This assay quantitatively measures the ability of this compound to inhibit the binding of BRD4 to an acetylated histone peptide.

Materials:

-

BRD4 (BD1) Inhibitor Screening Assay Kit (e.g., BPS Bioscience, #32514)

-

This compound

-

384-well white OptiPlate

-

Microplate reader capable of AlphaLISA detection

Protocol:

-

Prepare the 3x BRD assay buffer, BET Bromodomain Ligand, and BRD4 (BD1) protein according to the kit manufacturer's instructions.

-

Create a serial dilution of this compound in the assay buffer. A typical starting concentration is 10 µM with 3-fold serial dilutions.

-

Prepare a master mixture containing the 3x BRD assay buffer and BET Bromodomain Ligand.

-

In a 384-well plate, add 5 µL of the master mixture to each well.

-

Add 2.5 µL of the diluted this compound or vehicle control (DMSO) to the appropriate wells.

-

Initiate the reaction by adding 2.5 µL of diluted BRD4 (BD1) protein.

-

Incubate the plate at room temperature for 30 minutes with slow shaking.

-

Add 10 µL of diluted GSH Acceptor beads to each well and incubate for 30 minutes at room temperature in the dark.

-

Add 10 µL of diluted Streptavidin-conjugated donor beads to each well and incubate for 30 minutes to 1 hour at room temperature in the dark.[7]

-

Read the plate on a microplate reader with standard AlphaLISA settings.

-

Calculate the IC50 value by plotting the AlphaLISA signal against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT)

This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[8][9]

Materials:

-

Cancer cell line of interest (e.g., MOLM-13)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.

-

Prepare a serial dilution of this compound in complete culture medium and add it to the wells. Include a vehicle control (DMSO).

-

Incubate the plate for the desired treatment period (e.g., 72 or 96 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate at room temperature for at least 2 hours in the dark, with occasional shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Gene Expression Analysis by qRT-PCR

This protocol measures the changes in mRNA levels of BET target genes, such as MYC and BCL2, following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

6-well plates

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for MYC, BCL2, and a housekeeping gene (e.g., GAPDH or ACTB)

-

Real-time PCR instrument

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at a concentration around its IC50 value and a vehicle control for a specified time (e.g., 6, 12, or 24 hours).

-

Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and gene-specific primers.

-

Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

-

Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.[3]

References

- 1. The novel BET inhibitor UM-002 reduces glioblastoma cell proliferation and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scispace.com [scispace.com]

- 4. glpbio.com [glpbio.com]

- 5. mybiosource.com [mybiosource.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. revvity.com [revvity.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for BET-bay-002 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction to BET-bay-002

BET-bay-002 is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] This family of epigenetic readers, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, plays a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones and transcription factors, BET proteins recruit transcriptional machinery to specific gene loci, thereby activating gene expression.

Dysregulation of BET protein activity is implicated in the pathogenesis of various diseases, including cancer. BET inhibitors like BET-bay-002 competitively bind to the bromodomains of BET proteins, preventing their interaction with acetylated chromatin. This leads to the downregulation of key oncogenes, such as c-MYC, and anti-apoptotic factors, like BCL2, resulting in cell cycle arrest and apoptosis in susceptible cancer cells.[3][4][5] Published data indicates that BET-bay-002 shows efficacy in multiple myeloma models, highlighting its potential as a therapeutic agent in oncology research.[1]

These application notes provide a comprehensive guide for the use of BET-bay-002 in a cell culture setting, including detailed protocols for its preparation, application in cellular assays, and methods for analyzing its biological effects.

Data Presentation

Physicochemical Properties and Storage

| Property | Value | Source |

| Molecular Formula | C₂₂H₁₈ClN₅O | Vendor Information |

| Molecular Weight | 403.86 g/mol | Vendor Information |

| Solubility | Soluble in DMSO | [6][7] |

| Storage (Powder) | Store at -20°C for up to 3 years | Vendor Information |

| Storage (Stock Solution) | Store in aliquots at -20°C for up to 1 month or -80°C for up to 6 months | [6][7] |

Representative Cell Viability Data (Template)

| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | % Viability (Mean ± SD) | IC₅₀ (µM) |

| MM.1S | DMSO (Vehicle) | N/A | 72 | 100 ± 5.2 | N/A |

| BET-bay-002 | 0.01 | 72 | 95.3 ± 4.8 | ||

| BET-bay-002 | 0.1 | 72 | 78.1 ± 6.1 | ||

| BET-bay-002 | 1 | 72 | 52.4 ± 3.9 | Calculated Value | |

| BET-bay-002 | 10 | 72 | 15.7 ± 2.5 | ||

| RPMI 8226 | DMSO (Vehicle) | N/A | 72 | 100 ± 6.5 | N/A |

| BET-bay-002 | 0.01 | 72 | 98.2 ± 5.5 | ||

| BET-bay-002 | 0.1 | 72 | 85.3 ± 7.2 | ||

| BET-bay-002 | 1 | 72 | 49.8 ± 4.3 | Calculated Value | |

| BET-bay-002 | 10 | 72 | 20.1 ± 3.1 |

Experimental Protocols

Reconstitution and Storage of BET-bay-002

Materials:

-

BET-bay-002 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Briefly centrifuge the vial of BET-bay-002 powder to ensure all the material is at the bottom.

-

Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For a 10 mM stock solution from 1 mg of BET-bay-002 (MW = 403.86), you would add 247.6 µL of DMSO.

-

Aseptically add the calculated volume of DMSO to the vial of BET-bay-002.

-

To aid dissolution, gently vortex the vial. If necessary, warm the solution to 37°C and use an ultrasonic bath for a short period.[6][7]

-

Once fully dissolved, aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6][7]

General Protocol for Cell Treatment

Materials:

-

Cultured cells in appropriate growth medium

-

BET-bay-002 stock solution

-

Vehicle control (DMSO)

-

Sterile cell culture plates (e.g., 96-well, 24-well, or 6-well)

Protocol:

-

Seed the cells in the desired culture plate format at a density that allows for logarithmic growth during the treatment period. Allow the cells to adhere and resume growth overnight.

-

The next day, prepare serial dilutions of BET-bay-002 in fresh, pre-warmed cell culture medium. The final DMSO concentration in the medium should be kept constant across all treatments, including the vehicle control (typically ≤ 0.1%).

-

Carefully remove the old medium from the cells and replace it with the medium containing the desired concentrations of BET-bay-002 or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Following incubation, proceed with downstream analysis such as cell viability assays, protein extraction for Western blotting, or RNA isolation for RT-qPCR.

Cell Viability Assay (e.g., MTT Assay)

Materials:

-

Cells treated with BET-bay-002 in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader

Protocol:

-

Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells by pipetting or shaking the plate for 5-10 minutes.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blotting for c-MYC and BCL-2 Expression

Materials:

-

Cells treated with BET-bay-002 in 6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against c-MYC, BCL-2, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[8][9]

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for loading by adding Laemmli buffer and boiling for 5-10 minutes.[10]

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.[9]

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[11]

-

Incubate the membrane with primary antibodies against c-MYC, BCL-2, and the loading control overnight at 4°C.[10][11]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

RT-qPCR for c-MYC and BCL2 Gene Expression

Materials:

-

Cells treated with BET-bay-002

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for c-MYC, BCL2, and a housekeeping gene (e.g., GAPDH or ACTB)

-

Real-time PCR instrument

Protocol:

-

Following treatment, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Assess the quantity and quality of the extracted RNA.

-

Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.

-

Set up the qPCR reactions in triplicate for each gene of interest and the housekeeping gene, using the synthesized cDNA as a template.[12]

-

Perform the qPCR using a real-time PCR instrument with appropriate cycling conditions.[13][14]

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.

Visualizations

Caption: Signaling pathway of BET inhibition by BET-bay-002.

Caption: Experimental workflow for studying BET-bay-002 in cell culture.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BET Inhibition Silences Expression of MYCN and BCL2 and Induces Cytotoxicity in Neuroblastoma Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BET inhibition silences expression of MYCN and BCL2 and induces cytotoxicity in neuroblastoma tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BET Inhibition Induces Apoptosis in Aggressive B-Cell Lymphoma via Epigenetic Regulation of BCL-2 Family Members - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. glpbio.com [glpbio.com]

- 8. Western Blotting Protocol [protocols.io]

- 9. Western Blotting (WB) Protocol | Rockland [rockland.com]

- 10. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 11. Western blot protocol | Abcam [abcam.com]

- 12. neb.com [neb.com]

- 13. icgeb.org [icgeb.org]

- 14. goldbio.com [goldbio.com]

Application Notes and Protocols for Bet-bay 002 Stock Solution Preparation in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bet-bay 002 is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3][4] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific genomic locations, thereby activating gene expression.[5] this compound competitively binds to the bromodomains of BET proteins, preventing their association with chromatin and leading to the downregulation of key oncogenes and pro-inflammatory genes.[1][5] This document provides a detailed protocol for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO) as a solvent, ensuring accurate and reproducible experimental results.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₈ClN₅O | [1][2][4][6] |

| Molecular Weight | 403.86 g/mol | [1][2][4][6] |

| Appearance | Crystalline solid | [7] |

| Solubility in DMSO | ≥ 50 mg/mL (123.81 mM) or 10 mM | [4][8] |

Recommended Storage Conditions

Proper storage of this compound in both solid and solution form is critical to maintain its stability and activity.

| Form | Storage Temperature | Duration | Reference |

| Solid (Powder) | -20°C | ≥ 2 years | [4] |

| Stock Solution in DMSO | -20°C | Up to 1 month | [5][8] |

| -80°C | Up to 2 years | [1][3] |

Note: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[5][8]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Optional: Water bath or sonicator

Procedure:

-

Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.039 mg of this compound.

-

Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

-

Ensure Complete Dissolution: Vortex the solution thoroughly to ensure the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can aid in dissolution.[5][8]

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1][3][5][8]

Stock Solution Preparation Table

The following table provides the required mass of this compound and volume of DMSO to prepare stock solutions of various concentrations and volumes.

| Desired Concentration (mM) | Desired Volume | Mass of this compound (mg) | Volume of DMSO (mL) |

| 1 | 1 mL | 0.404 | 1 |

| 5 | 1 mL | 2.020 | 1 |

| 10 | 1 mL | 4.039 | 1 |

| 10 | 5 mL | 20.195 | 5 |

| 50 | 1 mL | 20.195 | 1 |

Calculations are based on a molecular weight of 403.86 g/mol .

Visualization of Key Processes

This compound Mechanism of Action: BET Inhibition Signaling Pathway

BET inhibitors like this compound function by disrupting the interaction between BET proteins (BRD2, BRD3, BRD4) and acetylated histones. This leads to the transcriptional repression of target genes, including the proto-oncogene MYC. The inhibition of BET proteins has been shown to impact several downstream signaling pathways, including the NF-κB, PI3K/AKT, and JAK/STAT pathways, which are critical for cell proliferation, survival, and inflammation.

References

- 1. BET inhibitor - Wikipedia [en.wikipedia.org]

- 2. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. What are BET inhibitors and how do they work? [synapse.patsnap.com]

- 6. BET Bromodomain Inhibition Suppresses Transcriptional Responses to Cytokine-Jak-STAT Signaling in a Gene-specific Manner in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. onclive.com [onclive.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Administration of Investigational Anticancer Agents in Mouse Models

A Note on Compound Identification: The query for "Bet-bay 002" did not yield a singular, specific compound in the scientific literature. However, the search results provided information on several investigational drugs with similar nomenclature patterns, including BGA002 and XB002. This document provides detailed application notes and protocols for the administration of these two distinct compounds in mouse models, based on available preclinical data.

BGA002: A MYCN-Specific Inhibitor

Application Notes

BGA002 is an investigational antigene peptide nucleic acid (PNA) oligonucleotide designed to specifically inhibit the MYCN transcription factor.[1] MYCN is a well-known oncogene whose amplification is associated with poor prognosis in several cancers, including neuroblastoma, rhabdomyosarcoma, and small-cell lung cancer.[1] BGA002 is covalently linked to a nuclear localization signal peptide, which facilitates its entry into the nucleus to exert its therapeutic effect.[1] Preclinical studies in mouse models have demonstrated that systemic administration of BGA002 leads to its accumulation in tumors, resulting in a significant reduction in tumor weight.[1]

Mechanism of Action

BGA002's mechanism of action is centered on the targeted inhibition of MYCN. By binding to the MYCN gene, BGA002 prevents its transcription, thereby reducing the levels of MYCN protein. This, in turn, disrupts the downstream signaling pathways that promote cancer cell proliferation and survival.

Quantitative Data

Table 1: Pharmacokinetics of BGA002 in Mice After a Single Administration [2]

| Administration Route | Dose (mg/kg) | Sex | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) |

| Intravenous (IV) | 5 | Male | ~1500 | 0.083 | ~1200 |

| Intravenous (IV) | 5 | Female | ~1200 | 0.083 | ~1000 |

| Intravenous (IV) | 15 | Male | ~4000 | 0.083 | ~3500 |

| Intravenous (IV) | 15 | Female | ~3500 | 0.083 | ~3000 |

| Subcutaneous (SC) | 5 | Male | ~200 | 1 | ~800 |

| Subcutaneous (SC) | 5 | Female | ~250 | 1 | ~900 |

| Subcutaneous (SC) | 15 | Male | ~600 | 1 | ~2500 |

| Subcutaneous (SC) | 15 | Female | ~700 | 1 | ~2800 |

Table 2: Efficacy of BGA002 in Mouse Models [1][2]

| Mouse Model | Administration Route | Dose (mg/kg/day) | Treatment Duration | Outcome |

| Multidrug Resistant SCLC | Systemic | 5 or 15 | 9 days | Inhibition of vascularization |

| Neuroblastoma (MYCN amplified) | Systemic (repeated) | Not specified | Not specified | Significant reduction in tumor weight |

| Rhabdomyosarcoma (MYCN amplified) | Systemic (repeated) | Not specified | Not specified | Significant reduction in tumor weight |

| SCLC (MYCN amplified) | Systemic (repeated) | Not specified | Not specified | Significant reduction in tumor weight |

Experimental Protocols

Protocol 1: Administration of BGA002 in a Small-Cell Lung Cancer (SCLC) Mouse Model [2]

-

Animal Model: Utilize an appropriate mouse strain for establishing a multidrug-resistant MNA-SCLC xenograft model.

-

Compound Preparation:

-

Dissolve BGA002 in a sterile, biocompatible vehicle suitable for systemic administration. The exact vehicle composition should be optimized for solubility and stability.

-

-

Dosing and Administration:

-

Treatment Schedule:

-

Continue daily administration for a total of 9 days.[2]

-

-

Monitoring and Endpoint Analysis:

-

Monitor animal body weight and overall health daily.

-

At the end of the 9-day treatment period, euthanize the mice.

-

Excise tumors and fix them in formalin for histological analysis.

-

Stain tumor sections with hematoxylin and eosin to assess vascularization and cellular density.[2]

-

XB002: An Anti-Tissue Factor Antibody-Drug Conjugate

Application Notes

XB002 is an antibody-drug conjugate (ADC) that targets Tissue Factor (TF), a protein that is overexpressed in a variety of solid tumors and is often associated with poor clinical outcomes.[3][4] This ADC is composed of a human anti-TF monoclonal antibody (clone 25A3) linked to a cytotoxic payload, zovodotin.[3] The design of XB002 aims to selectively deliver the cytotoxic agent to TF-expressing tumor cells while minimizing systemic toxicity, particularly bleeding events that can be associated with targeting TF.[3] Preclinical studies have shown that XB002 exhibits potent antitumor activity in various xenograft and patient-derived xenograft (PDX) models.[3][4]

Mechanism of Action

XB002 binds with high affinity to TF on the surface of cancer cells.[3] Following binding, the XB002-TF complex is internalized by the cell. Inside the cell, the linker is cleaved, releasing the zovodotin payload, which then leads to cell cycle arrest and apoptosis.

Quantitative Data

Table 3: Efficacy of XB002 in Xenograft and PDX Mouse Models [3][4]

| Mouse Model | Administration Route | Dose (mg/kg) | Treatment Schedule | Outcome |

| HPAF-II Xenograft | Intravenous (i.v.) | 1.5 | Once weekly for two weeks | Complete tumor regression with no regrowth for up to five weeks after the second dose. |

| PDX Models (various cancers) | Intravenous (i.v.) | 10 | Single dose | Inhibition of tumor growth in bladder, cervical, gastric, HNSCC, and NSCLC models. |

| Cervical Cancer PDX | Intravenous (i.v.) | 10 | Single dose | Complete tumor regression within 30 days of treatment. |

| HNSCC PDX | Intravenous (i.v.) | 10 | Single dose | Complete tumor regression within 30 days of treatment. |

Experimental Protocols

Protocol 2: Administration of XB002 in a Pancreatic Cancer Xenograft Mouse Model (HPAF-II) [3]

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID) for the engraftment of HPAF-II human pancreatic cancer cells.

-

Compound Preparation:

-

Reconstitute XB002 in a sterile, pyrogen-free vehicle suitable for intravenous injection, such as saline or phosphate-buffered saline (PBS).

-

-

Dosing and Administration:

-

Administer XB002 intravenously (i.v.) at a dose of 1.5 mg/kg.[3]

-

A control group receiving the vehicle alone should be included.

-

-